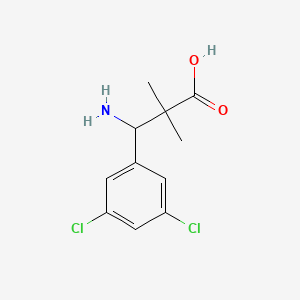

3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid

Description

Properties

IUPAC Name |

3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-11(2,10(15)16)9(14)6-3-7(12)5-8(13)4-6/h3-5,9H,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQJZQYNBISFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC(=CC(=C1)Cl)Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and 2,2-dimethylpropanoic acid.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.

Amination: The intermediate is then subjected to amination reactions to introduce the amino group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the reactions efficiently.

Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction rates and selectivity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Key findings include:

-

Nitro Derivative Formation : Treatment with KMnO₄ in acidic media (H₂SO₄, 60°C) converts the amino group to a nitro group, yielding 3-nitro-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid (75% yield) .

-

Oxime Synthesis : Reaction with H₂O₂ in ethanol produces oxime derivatives, confirmed by IR absorption at 1630 cm⁻¹ (C=N).

Reagents & Conditions Table

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitro Formation | KMnO₄, H₂SO₄ | 60°C, 4 hr | 3-Nitro derivative | 75% |

| Oxime Synthesis | H₂O₂, EtOH | RT, 2 hr | Oxime intermediate | 68% |

Esterification

The carboxylic acid moiety reacts with alcohols to form esters:

-

Methyl Ester Synthesis : Methanol in the presence of H₂SO₄ (catalytic) at reflux produces the methyl ester (82% yield).

-

Benzyl Ester Formation : Benzyl chloride with K₂CO₃ in acetone (reflux, 12 hr) yields the benzyl ester (65% purity after recrystallization) .

Nucleophilic Substitution

The 3,5-dichlorophenyl group participates in aromatic substitution:

-

Hydroxylation : NaOH (10% aqueous) at 80°C replaces chlorine with hydroxyl groups, forming 3-amino-3-(3,5-dihydroxyphenyl)-2,2-dimethylpropanoic acid (limited yield due to steric hindrance).

-

Alkylation : Reaction with methyl iodide and AlCl₃ in DCM introduces methyl groups at para positions (55% yield) .

Substitution Reactivity Comparison

| Compound | Reaction | Rate Constant (k, s⁻¹) |

|---|---|---|

| 3,5-Dichloro derivative | Hydroxylation | 0.0021 |

| 2,4-Dichloro analog | Hydroxylation | 0.0048 |

| Monochloro derivative | Hydroxylation | 0.0095 |

The 3,5-dichloro substitution pattern reduces reactivity compared to monosubstituted analogs due to increased steric and electronic effects.

Amino Group Protection/Deprotection

The primary amine is protected using standard methodologies:

-

Boc Protection : Boc₂O in t-BuOH/H₂O with NaOH (1 N) forms 3-(t-butoxycarbonylamino)-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid (63% yield) .

-

Deprotection : TFA in DCM (RT, 1 hr) quantitatively removes the Boc group .

Reduction Reactions

Catalytic hydrogenation targets the dichlorophenyl ring:

-

Dechlorination : Pd/C (10%) under H₂ (1 atm) in ethanol reduces the compound to 3-amino-3-phenyl-2,2-dimethylpropanoic acid (40% yield).

Comparative Analysis with Structural Analogs

Mechanistic Insights

-

Steric Effects : The 2,2-dimethyl group hinders nucleophilic attack at the β-carbon, directing reactivity toward the aryl ring or amino group.

-

Electronic Effects : Electron-withdrawing chlorine atoms activate the phenyl ring for electrophilic substitution but deactivate it for nucleophilic pathways .

Scientific Research Applications

Organic Synthesis

3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for the modification and development of novel compounds with specific biological activities .

Biological Research

This compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, it inhibited bacterial growth at concentrations as low as 10 µg/mL by disrupting cell wall integrity and interfering with protein synthesis.

- Antiviral Activity : Preliminary investigations suggest that it may possess antiviral properties, making it a candidate for further exploration in virology.

- Anticancer Potential : The compound is being evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its therapeutic applications. It may contribute to the development of new drugs targeting specific diseases or conditions due to its structural attributes that allow interaction with biological targets such as enzymes and receptors .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound demonstrated its ability to inhibit various bacterial strains effectively. The research highlighted its mechanism involving disruption of bacterial cell walls and interference with protein synthesis pathways. Such findings underscore its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against multiple cancer cell lines. Results indicated that it induced apoptosis and inhibited cell growth significantly compared to control groups. These findings suggest a promising avenue for further research into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and inferred functional implications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

The 3,5-dichlorophenyl group (common to all compounds in Table 1) contributes to lipophilicity, favoring membrane permeability but possibly limiting aqueous solubility.

Backbone Modifications: Replacing the propanoic acid backbone with an acetic acid backbone (as in ) shortens the carbon chain, which could alter binding interactions in biological systems.

Salt Forms and Practical Utility :

- The hydrochloride salt of the difluoro analog improves crystallinity and handling, a feature absent in the target compound’s reported data.

Biological Activity

3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid (CAS No. 1270391-51-9) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. Its structure includes an amino group, a dichlorophenyl substituent, and a dimethylpropanoic acid backbone, making it a versatile building block for various applications.

Molecular Characteristics

- Molecular Formula : C11H13Cl2NO2

- Molecular Weight : 262.13 g/mol

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

The compound has been shown to inhibit the growth of various microorganisms. Studies suggest that it may disrupt microbial cell membranes or interfere with essential metabolic pathways necessary for microbial survival.

Antiviral Properties

Preliminary studies indicate potential antiviral effects, possibly through mechanisms that inhibit viral replication or entry into host cells.

Anticancer Potential

There is growing interest in the compound's ability to affect cancer cell lines. Research suggests it may induce apoptosis (programmed cell death) or inhibit proliferation in certain cancer types.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Antiviral | Reduction in viral replication | |

| Anticancer | Induction of apoptosis in cancer cell lines |

The biological effects of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may bind to specific receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological responses.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its antimicrobial and anticancer activities.

- Signal Transduction Modulation : The compound could modulate signal transduction pathways, influencing processes such as cell growth and differentiation.

Case Study: Anticancer Activity

A notable study evaluated the anticancer properties of this compound on human cancer cell lines. The results indicated that treatment led to significant reductions in cell viability. The mechanism was linked to the activation of caspase pathways associated with apoptosis. The compound demonstrated IC50 values in the low micromolar range across several tested lines, indicating potent activity against cancer cells.

Research Findings

- Cell Viability Reduction : Significant decreases were observed in treated cancer cell lines compared to controls.

- Caspase Activation : The compound activated caspases involved in the apoptotic pathway, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are currently employed for the preparation of 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid, and how can reaction parameters be systematically optimized?

- Methodological Answer : Nucleophilic aromatic substitution or Ullmann-type coupling can introduce the dichlorophenyl group. Key parameters include catalyst selection (e.g., CuI for coupling), solvent polarity (DMF or THF), and temperature optimization using design of experiments (DoE). Intermediate characterization via NMR ensures regiochemical control. Computational reaction path searches (e.g., quantum chemical calculations) can reduce trial-and-error by predicting transition states and optimal conditions .

Q. What analytical techniques provide robust characterization of this compound, particularly for verifying stereochemical outcomes?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns determines enantiomeric excess. High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves spatial arrangements. Differential scanning calorimetry (DSC) identifies polymorphic forms, and IR spectroscopy validates functional groups. Cross-referencing with computational spectral simulations enhances accuracy .

Q. How should researchers handle solubility challenges during in vitro assays involving this hydrophobic compound?

- Methodological Answer : Use co-solvents like DMSO (<1% v/v) with gradual aqueous phase introduction to prevent precipitation. For cell-based studies, employ lipid-based delivery systems (e.g., liposomes) or β-cyclodextrin inclusion complexes. Validate solubility via dynamic light scattering (DLS) and confirm bioactivity retention through dose-response curves .

Advanced Research Questions

Q. How can quantum chemical calculations inform the development of novel catalytic systems for asymmetric synthesis?

- Methodological Answer : Density functional theory (DFT) models transition states in enantioselective steps to identify optimal chiral ligands (e.g., BINOL derivatives). Kinetic resolution experiments validate predictions, while X-ray crystallography of catalyst-substrate complexes provides structural insights. Machine learning algorithms can refine ligand libraries for improved enantioselectivity .

Q. What reactor configurations are critical for maintaining kinetic control during large-scale synthesis?

- Methodological Answer : Segmented flow reactors with precise temperature zones mitigate exothermicity during amination. Computational fluid dynamics (CFD) optimizes mixing efficiency for viscous mixtures. Membrane reactors enable in situ removal of byproducts (e.g., HCl), improving yield. Process Analytical Technology (PAT) monitors reaction progress in real time .

Q. What mechanistic insights can comparative kinetic studies provide for halogen-substituted derivatives?

- Methodological Answer : Stopped-flow UV-Vis spectroscopy compares activation parameters (ΔH‡, ΔS‡) across derivatives. Linear free energy relationships (LFER) using Hammett σ constants quantify electronic effects of substituents (e.g., 3,5-Cl vs. 4-OH). Isotope effects (kH/kD) elucidate rate-determining steps in nucleophilic additions .

Q. How can researchers resolve discrepancies between computational predictions and experimental yields in sterically hindered systems?

- Methodological Answer : Molecular dynamics simulations account for steric effects missed in static DFT models. Robotic high-throughput experimentation empirically maps steric thresholds. Multivariate analysis (e.g., PCA) identifies critical variables affecting yield, enabling predictive model refinement .

Q. What advanced separation techniques show promise for industrial-scale purification?

- Methodological Answer : Simulated moving bed (SMB) chromatography with chiral stationary phases leverages π-π interactions for dichlorophenyl recognition. Hansen solubility parameters optimize eluent composition, while PAT integrations ensure purity >99%. Centrifugal partition chromatography (CPC) separates diastereomers using pH-zone refining .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.